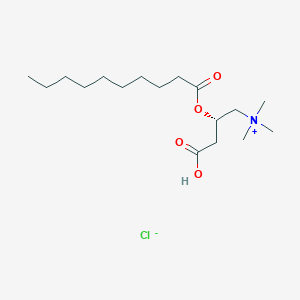

Decanoyl-L-carnitine chloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C17H34ClNO4 |

|---|---|

分子量 |

351.9 g/mol |

IUPAC 名称 |

[(2S)-3-carboxy-2-decanoyloxypropyl]-trimethylazanium chloride |

InChI |

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m0./s1 |

InChI 键 |

KETNUEKCBCWXCU-RSAXXLAASA-N |

手性 SMILES |

CCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

规范 SMILES |

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

Decanoyl-L-carnitine Chloride: A Technical Guide to its Biochemical Properties, Structure, and Role in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride is a crucial intermediate in cellular energy metabolism, specifically in the transport of medium-chain fatty acids into the mitochondrial matrix for subsequent β-oxidation. This technical guide provides a comprehensive overview of the biochemical properties, structure, and known biological functions of this compound. It includes tabulated quantitative data, a detailed description of its role in fatty acid transport, and a representative experimental protocol for its quantification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating fatty acid metabolism and related metabolic disorders.

Biochemical Properties and Structure

This compound is the ester conjugate of L-carnitine and decanoic acid. As a member of the acylcarnitine family, its primary physiological role is to facilitate the transport of the 10-carbon decanoyl group across the inner mitochondrial membrane, a critical step in the catabolism of medium-chain fatty acids.

Quantitative Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₇H₃₄ClNO₄ | [1] |

| Molecular Weight | 351.91 g/mol | [1] |

| CAS Number | 369651-88-7 | [1] |

| Melting Point | 166-171 °C | [1] |

| 183-185 °C | ||

| Solubility | Water: Highly soluble (up to 100 mM) | [2][3] |

| DMF: ~20 mg/mL | [2] | |

| Ethanol: ~20 mg/mL | [2] |

Structural Information

The structure of this compound consists of the L-carnitine backbone esterified with a decanoyl (C10) fatty acyl chain. The presence of the quaternary ammonium (B1175870) group in the carnitine moiety imparts a positive charge, making it a salt with the chloride anion.

Chemical Name: (R)-3-carboxy-2-(decanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride.[1]

Biological Function: The Carnitine Shuttle and Fatty Acid Oxidation

The primary and most well-documented biological function of Decanoyl-L-carnitine is its role as an intermediate in the carnitine shuttle system. This system is essential for the transport of long-chain and medium-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce acetyl-CoA, a key substrate for the citric acid cycle and subsequent ATP production.

The transport process can be visualized as a cyclical pathway involving several key enzymes and transporters.

Figure 1: The Carnitine Shuttle Pathway for Decanoyl-L-carnitine.

The process, as depicted in Figure 1, can be summarized in the following steps:

-

Activation in the Cytosol: Decanoic acid is first activated to Decanoyl-CoA by acyl-CoA synthetases located on the outer mitochondrial membrane.

-

Conversion by CPT1: Carnitine palmitoyltransferase 1 (CPT1), an enzyme on the outer mitochondrial membrane, catalyzes the transfer of the decanoyl group from Decanoyl-CoA to L-carnitine, forming Decanoyl-L-carnitine and releasing coenzyme A (CoA).

-

Translocation across the Inner Mitochondrial Membrane: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by the carnitine-acylcarnitine translocase (CACT) in exchange for a molecule of free L-carnitine.

-

Re-esterification by CPT2: Once in the matrix, carnitine palmitoyltransferase 2 (CPT2), located on the inner mitochondrial membrane, transfers the decanoyl group from Decanoyl-L-carnitine back to CoA, reforming Decanoyl-CoA and regenerating L-carnitine.

-

β-Oxidation: The newly formed Decanoyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway to be broken down into acetyl-CoA molecules.

Potential Involvement in Cellular Signaling

While the primary role of Decanoyl-L-carnitine is well-established in fatty acid transport, the broader implications of acylcarnitines in cellular signaling are an area of active research. It is important to distinguish between the direct signaling effects of the molecule itself and the indirect consequences of altered fatty acid metabolism.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism.[4][5][6][7][8][9] Fatty acids and their derivatives are known to be natural ligands for PPARs. While direct binding and activation of PPARs by Decanoyl-L-carnitine have not been extensively characterized, an increase in its availability could lead to an increased flux through the β-oxidation pathway, which in turn can modulate the intracellular pool of fatty acids and their metabolites that act as PPAR ligands. This could indirectly influence the expression of genes such as CPT1 and CPT2, creating a feedback loop.[5][7][8][9][10][11][12][13]

-

AMP-activated Protein Kinase (AMPK): AMPK is a key cellular energy sensor that is activated during periods of low energy (high AMP:ATP ratio). Activation of AMPK generally promotes catabolic pathways that generate ATP, including fatty acid oxidation. While a direct interaction between Decanoyl-L-carnitine and AMPK is not established, an increased supply of Decanoyl-L-carnitine to the mitochondria would enhance fatty acid oxidation, leading to increased ATP production and potentially altering the AMP:ATP ratio, thereby influencing AMPK activity.

At present, the scientific literature predominantly supports the role of Decanoyl-L-carnitine as a substrate for transport and metabolism rather than a direct signaling molecule. Further research is required to elucidate any specific signaling functions it may possess.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-carnitine with a decanoyl donor. A common and effective method involves the use of decanoyl chloride.[1]

Materials:

-

L-carnitine hydrochloride

-

Decanoyl chloride

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Anhydrous base (e.g., pyridine, triethylamine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Suspend L-carnitine hydrochloride in the anhydrous solvent under an inert atmosphere.

-

Add the anhydrous base to neutralize the hydrochloride and deprotonate the hydroxyl group of L-carnitine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add decanoyl chloride dropwise to the cooled suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction mixture can be filtered to remove any precipitated salts.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., acetone/ether), to yield pure this compound.

Quantification of Decanoyl-L-carnitine in Biological Samples by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines in biological matrices such as plasma.[14][15][16][17][18]

Sample Preparation:

-

To a 100 µL aliquot of plasma, add an internal standard (e.g., deuterated Decanoyl-L-carnitine).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for Decanoyl-L-carnitine (e.g., m/z 316.3 → m/z 85.1). Quantification is based on the peak area ratio of the analyte to the internal standard.

Figure 2: Workflow for LC-MS/MS Quantification.

Measurement of Mitochondrial Respiration

The effect of Decanoyl-L-carnitine on mitochondrial respiration can be assessed using high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer).[19][20][21][22][23]

Principle: This assay measures the oxygen consumption rate (OCR) of isolated mitochondria or intact cells in the presence of Decanoyl-L-carnitine as a substrate. The protocol involves the sequential addition of various substrates and inhibitors to dissect different states of mitochondrial respiration.

Experimental Workflow for Isolated Mitochondria:

-

Isolation of Mitochondria: Isolate mitochondria from cells or tissues of interest using differential centrifugation.

-

Basal Respiration (State 2): Add isolated mitochondria to the respiration buffer in the instrument chamber. Add Decanoyl-L-carnitine and malate (B86768) (to ensure the continuous operation of the TCA cycle). The resulting OCR represents State 2 respiration (substrate-dependent, non-phosphorylating).

-

Active Respiration (State 3): Add ADP to stimulate ATP synthesis. The increase in OCR corresponds to State 3 respiration (active phosphorylation).

-

State 4 Respiration: After the added ADP is consumed, the respiration rate will decrease to State 4 (resting state).

-

Maximal Respiration: Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and induce maximal electron transport chain activity and oxygen consumption.

-

Inhibition: Add inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm that the measured OCR is mitochondrial.

Figure 3: Experimental Workflow for Mitochondrial Respiration Assay.

Conclusion

This compound is a vital molecule in intermediary metabolism, playing an indispensable role in the transport of medium-chain fatty acids into the mitochondria for energy production. Its biochemical properties and structure are well-characterized, and its function in the carnitine shuttle is thoroughly understood. While its direct involvement in cellular signaling pathways beyond its metabolic role is not yet clearly defined, its impact on fatty acid metabolism can indirectly influence signaling cascades that are sensitive to the cellular energy state and the availability of lipid molecules. The experimental protocols outlined in this guide provide a foundation for the synthesis, quantification, and functional analysis of this compound, facilitating further research into its physiological and pathological significance.

References

- 1. Buy this compound | 369651-88-7 [smolecule.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator activated receptor α (PPARα) and PPAR gamma coactivator (PGC-1α) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peroxisome proliferator activated receptor delta (PPARdelta) agonist but not PPARalpha corrects carnitine palmitoyl transferase 2 deficiency in human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peroxisome proliferator activated receptor alpha (PPARalpha) and PPAR gamma coactivator (PGC-1alpha) induce carnitine palmitoyltransferase IA (CPT-1A) via independent gene elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of liver carnitine palmitoyltransferase I and II genes during development in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Developmental changes in carnitine palmitoyltransferases I and II gene expression in intestine and liver of suckling rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of carnitine palmitoyltransferase I (CPT-Iα) gene expression by the peroxisome proliferator activated receptor gamma coactivator (PGC-1) isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. msacl.org [msacl.org]

- 17. sciex.com [sciex.com]

- 18. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]

- 19. benchchem.com [benchchem.com]

- 20. protocols.io [protocols.io]

- 21. escholarship.org [escholarship.org]

- 22. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Redirecting [linkinghub.elsevier.com]

Decanoyl-L-Carnitine Chloride: A Technical Guide to its Function in Mitochondrial Energy Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl-L-carnitine chloride, an ester derivative of L-carnitine, is a critical intermediate in mitochondrial fatty acid metabolism.[1] This technical guide provides an in-depth analysis of its function, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway. As a key molecule in the transport of medium-chain fatty acids into the mitochondrial matrix, decanoyl-L-carnitine plays a pivotal role in cellular bioenergetics.[2] Its study is crucial for understanding various metabolic disorders, including fatty acid oxidation defects, and for the development of novel therapeutic interventions.[3]

Introduction

Mitochondria are the primary sites of cellular energy production, primarily through the process of oxidative phosphorylation. Fatty acid β-oxidation is a major contributor to the generation of acetyl-CoA, which fuels the Krebs cycle and subsequent ATP synthesis. However, the inner mitochondrial membrane is impermeable to long-chain and medium-chain fatty acids. The carnitine shuttle system facilitates the transport of these fatty acids into the mitochondrial matrix.[4]

Decanoyl-L-carnitine is a specific acylcarnitine that is formed from decanoic acid, a ten-carbon medium-chain fatty acid. It serves as a transient carrier, enabling the decanoyl moiety to traverse the inner mitochondrial membrane.[5] Dysregulation of decanoyl-L-carnitine metabolism is implicated in several inherited metabolic diseases, making it a significant biomarker and a potential therapeutic target.[6]

Mechanism of Action: The Carnitine Shuttle and β-Oxidation

The central role of decanoyl-L-carnitine is intrinsically linked to the carnitine shuttle, a multi-enzyme process responsible for the translocation of fatty acids into the mitochondria.

The key steps are as follows:

-

Activation of Decanoic Acid: In the cytoplasm, decanoic acid is first activated to its coenzyme A (CoA) ester, decanoyl-CoA, by an acyl-CoA synthetase.

-

Formation of Decanoyl-L-Carnitine: On the outer mitochondrial membrane, carnitine palmitoyltransferase I (CPT-I) catalyzes the transfer of the decanoyl group from decanoyl-CoA to L-carnitine, forming decanoyl-L-carnitine and releasing free CoA.[2]

-

Translocation: Decanoyl-L-carnitine is then transported across the inner mitochondrial membrane into the matrix by the carnitine-acylcarnitine translocase (CACT).[2]

-

Conversion back to Decanoyl-CoA: Within the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II), located on the inner mitochondrial membrane, reverses the reaction, converting decanoyl-L-carnitine back to decanoyl-CoA and freeing L-carnitine.[2]

-

β-Oxidation: The regenerated decanoyl-CoA is now available to enter the β-oxidation spiral, where it undergoes sequential cleavage to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the Krebs cycle and the electron transport chain for ATP production.[2]

Recent studies have shown that decanoyl-L-carnitine supplementation can improve mitochondrial dysfunction in certain pathological conditions by activating the expression of CPT1A, a key enzyme in this pathway.[3]

Signaling Pathway: Fatty Acid Transport and β-Oxidation

Caption: The Carnitine Shuttle pathway for Decanoyl-L-carnitine.

Quantitative Data

Table 1: Kinetic Constants of Carnitine Palmitoyltransferase I (CPT-I) for L-Carnitine

| Tissue | Species | Km for L-Carnitine (μM) | Vmax (nmol/min/mg protein) | Reference |

| Liver | Young Pigs | 164 - 216 | Not specified | [7][8] |

| Skeletal Muscle | Young Pigs | 480 | Not specified | [7][8] |

| Liver | Dogs (Suckling) | Increases during suckling | Not specified | [9] |

| Muscle | Dogs (Adult) | Significantly lower than suckling | Not specified | [9] |

Note: The Km (Michaelis constant) represents the substrate concentration at which the enzyme reaction rate is half of the Vmax (maximum reaction rate). A lower Km indicates a higher affinity of the enzyme for the substrate.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the function of this compound in mitochondrial energy metabolism.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol utilizes high-resolution respirometry to assess the impact of decanoyl-L-carnitine on mitochondrial respiration.

Experimental Workflow: High-Resolution Respirometry

Caption: Workflow for measuring mitochondrial oxygen consumption.

Materials:

-

Isolated mitochondria

-

Respiration medium (e.g., MiR05)[5]

-

This compound solution

-

Malate

-

Adenosine diphosphate (B83284) (ADP)

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)

-

Rotenone

-

Antimycin A

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from the tissue of interest using differential centrifugation.

-

Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

-

Respirometer Setup: Calibrate the respirometer and add respiration medium to the chambers, equilibrating to the desired temperature (e.g., 37°C).

-

Baseline Respiration: Add a known amount of isolated mitochondria (e.g., 0.1 mg/mL) to the chambers and record the baseline oxygen consumption (State 2 respiration, substrate-limited).

-

Substrate Addition: Add malate (e.g., 2 mM) as a complex I substrate.[5]

-

Decanoyl-L-Carnitine Titration: Add decanoyl-L-carnitine at various concentrations (e.g., 0.02 mM) to assess its effect on respiration.[5]

-

State 3 Respiration: Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation.

-

Maximal Respiration: Add FCCP in titrations to uncouple the electron transport chain and determine the maximal oxygen consumption capacity.

-

Inhibition: Add rotenone (complex I inhibitor) and antimycin A (complex III inhibitor) to inhibit the electron transport chain and measure residual oxygen consumption.

Carnitine Palmitoyltransferase I (CPT-I) Activity Assay

This radio-enzymatic assay measures the activity of CPT-I by quantifying the formation of radiolabeled decanoyl-L-carnitine.

Materials:

-

Mitochondrial preparation

-

Assay buffer (e.g., containing HEPES, sucrose, KCl)

-

Palmitoyl-CoA

-

[3H]L-carnitine

-

Bovine serum albumin (BSA)

-

Stopping solution (e.g., perchloric acid)

-

Scintillation cocktail

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, and the mitochondrial preparation.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding palmitoyl-CoA and [3H]L-carnitine.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 5-10 minutes) within the linear range of the assay.

-

Stop Reaction: Terminate the reaction by adding the stopping solution.

-

Extraction: Extract the radiolabeled acylcarnitine product using a suitable organic solvent (e.g., butanol).

-

Quantification: Measure the radioactivity of the extracted product using a scintillation counter.

-

Calculation: Calculate the CPT-I activity based on the amount of radiolabeled product formed per unit time per milligram of mitochondrial protein.

ATP Synthesis Assay

This assay measures the rate of ATP production in isolated mitochondria fueled by decanoyl-L-carnitine.

Materials:

-

Isolated mitochondria

-

ATP synthesis buffer (containing substrates, ADP, and a luciferin/luciferase-based ATP detection reagent)

-

This compound solution

-

Luminometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the ATP synthesis buffer and the luciferin/luciferase reagent.

-

Mitochondria Addition: Add isolated mitochondria to the reaction mixture.

-

Substrate Addition: Add decanoyl-L-carnitine as the substrate.

-

Initiate ATP Synthesis: Add ADP to start the synthesis of ATP.

-

Luminescence Measurement: Immediately measure the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the rate of ATP production.

Conclusion

This compound is an indispensable molecule in mitochondrial fatty acid metabolism. Its efficient transport into the mitochondrial matrix via the carnitine shuttle is crucial for the β-oxidation of medium-chain fatty acids and subsequent energy production. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate role of decanoyl-L-carnitine in mitochondrial bioenergetics. A thorough understanding of its function and regulation is essential for unraveling the pathophysiology of metabolic diseases and for the development of targeted therapeutic strategies. Further research focusing on the specific enzyme kinetics and the impact of decanoyl-L-carnitine on mitochondrial function in various physiological and pathological states will be invaluable to the fields of biochemistry, pharmacology, and clinical medicine.

References

- 1. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 3. Decanoylcarnitine Improves Liver Mitochondrial Dysfunction in Hepatitis B Virus Infection by Enhancing Fatty Acid β-Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. The measurement of carnitine and acyl-carnitines: application to the investigation of patients with suspected inherited disorders of mitochondrial fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of Carnitine Palmitoyltransferase-I in Liver and Skeletal Muscle of Young Pigs - Pork Information Gateway [porkgateway.org]

- 8. porkgateway.org [porkgateway.org]

- 9. Changes in kinetics of carnitine palmitoyltransferase in liver and skeletal muscle of dogs (Canis familiaris) throughout growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoyl-L-carnitine Chloride: A Comprehensive Technical Guide on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decanoyl-L-carnitine chloride is an acylcarnitine, an ester derivative of L-carnitine, that plays a crucial role in cellular energy metabolism. Specifically, it is involved in the transport of medium-chain fatty acids, such as decanoic acid, across the inner mitochondrial membrane for subsequent β-oxidation and energy production. This function positions this compound as a significant molecule of interest in metabolic research, particularly in studies related to fatty acid oxidation disorders. Furthermore, its chemical structure and properties make it a valuable tool in the development of therapeutics targeting metabolic pathways. This technical guide provides an in-depth overview of the synthesis and chemical properties of this compound, complete with detailed experimental protocols and data presentation.

Chemical Properties

This compound is a white, crystalline powder. Its chemical structure consists of an L-carnitine molecule esterified with a ten-carbon fatty acid, decanoic acid. The presence of the quaternary ammonium (B1175870) group in the carnitine moiety and the chloride counter-ion imparts good water solubility to the molecule.

Quantitative Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₄ClNO₄ | |

| Molecular Weight | 351.91 g/mol | |

| CAS Number | 369651-88-7 | [1] |

| Appearance | White solid / crystalline powder | |

| Melting Point | 169-171 °C | [2] |

| 183-185 °C | [1] | |

| Solubility | Water: Soluble to 100 mM | [3] |

| DMF: ~20 mg/mL | [4] | |

| DMSO: ~14 mg/mL | [5] | |

| Ethanol: ~20 mg/mL | [4] | |

| Storage | Desiccate at room temperature or store at ≤ 4 °C | [3] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification of L-carnitine with a derivative of decanoic acid, most commonly decanoyl chloride. The general synthetic strategy involves two main steps: the preparation of the acylating agent (decanoyl chloride) and the subsequent esterification of L-carnitine.

Experimental Protocols

1. Synthesis of Decanoyl Chloride from Decanoic Acid

This protocol describes the conversion of decanoic acid to the more reactive decanoyl chloride, which serves as the acylating agent for L-carnitine.

-

Materials:

-

Decanoic acid

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask, dissolve decanoic acid in dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution.

-

Slowly add oxalyl chloride dropwise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield crude decanoyl chloride. The product is often used in the next step without further purification.

-

2. Synthesis of this compound

This protocol details the esterification of L-carnitine hydrochloride with the prepared decanoyl chloride.

-

Materials:

-

L-carnitine hydrochloride

-

Decanoyl chloride (from Step 1)

-

Anhydrous solvent (e.g., dichloromethane or chloroform)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Suspend L-carnitine hydrochloride in an anhydrous solvent in a reaction flask under an inert atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of decanoyl chloride in the same anhydrous solvent to the suspension with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.

-

Monitor the reaction for the formation of the product by TLC or LC-MS.

-

Upon completion, the crude product can be isolated by filtration or by removing the solvent under reduced pressure.

-

3. Purification and Characterization

The crude this compound is typically purified to remove any unreacted starting materials and byproducts.

-

Purification Method:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Alternatively, column chromatography on silica (B1680970) gel can be employed for higher purity.

-

-

Characterization:

-

The purified product should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

-

-

Biological Activity and Signaling Pathways

This compound's primary biological role is to facilitate the transport of decanoic acid into the mitochondria for β-oxidation. This process is crucial for cellular energy homeostasis.

Cholinergic Agonist Activity

This compound is also known to act as a cholinergic agonist, similar to its shorter-chain analog, acetyl-L-carnitine.[4] This suggests that it can bind to and activate acetylcholine (B1216132) receptors, potentially influencing cholinergic signaling pathways. As a cholinergic agonist, this compound may mimic the effects of acetylcholine, a key neurotransmitter involved in numerous physiological processes.

Caption: Proposed cholinergic signaling pathway involving this compound.

Fatty Acid Metabolism

The core function of this compound is intrinsically linked to fatty acid metabolism. It acts as a substrate for the carnitine-acylcarnitine translocase, which facilitates its entry into the mitochondrial matrix. Inside the mitochondria, carnitine palmitoyltransferase II (CPT II) reverses the esterification, releasing decanoyl-CoA for β-oxidation.

Caption: Role of Decanoyl-L-carnitine in mitochondrial fatty acid transport.

Conclusion

This compound is a vital intermediate in cellular metabolism and a compound of significant interest for researchers in the fields of biochemistry, pharmacology, and drug development. Its synthesis, while requiring careful control of reaction conditions, is achievable through established organic chemistry methodologies. The well-characterized chemical properties of this compound, particularly its solubility and stability, make it a suitable compound for in vitro and in vivo studies. A thorough understanding of its synthesis and chemical characteristics is paramount for its effective application in scientific research and the development of novel therapeutic strategies for metabolic disorders.

References

- 1. Strategy for the isolation, derivatization, chromatographic separation, and detection of carnitine and acylcarnitines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combined therapy with PPARalpha agonist and L-carnitine rescues lipotoxic cardiomyopathy due to systemic carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Scientific History of Acylcarnitines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylcarnitines, esters of carnitine and fatty acids, are pivotal molecules in cellular energy metabolism. Their primary role is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation, a cornerstone of cellular energy production. The study of acylcarnitines has evolved from the initial discovery of carnitine to the use of advanced analytical techniques that have unveiled their significance as biomarkers for a host of inborn errors of metabolism. This technical guide provides an in-depth exploration of the discovery and scientific history of acylcarnitines, detailing the experimental methodologies that have defined the field and presenting quantitative data relevant to researchers and drug development professionals.

A Historical Perspective: From "Vitamin BT" to Metabolic Shuttles

The story of acylcarnitines begins with the discovery of their parent molecule, carnitine. In the early 20th century, scientists were actively investigating "accessory food factors," or vitamins, essential for growth and development.

The Discovery of Carnitine

In 1905, Russian scientists Gulewitsch and Krimberg first isolated a novel substance from muscle extracts, which they named "carnitine" from the Latin "carnis," meaning flesh. For several decades, its biological function remained elusive. It wasn't until the late 1940s that G. Fraenkel, while studying the nutritional requirements of the mealworm Tenebrio molitor, identified a previously unknown essential nutrient, which he termed "vitamin BT" (for Tenebrio).[1] Subsequent research revealed that vitamin BT was, in fact, identical to carnitine.[2] This discovery spurred further investigation into its physiological role.

Elucidating the Role in Fatty Acid Metabolism

The mid-20th century marked a turning point in understanding carnitine's function, largely due to the pioneering work of Irving B. Fritz and J. Bremer.

-

Irving B. Fritz's Contribution: In the 1950s, Fritz demonstrated that carnitine stimulated the oxidation of long-chain fatty acids in isolated mitochondria.[3] His experiments showed that while mitochondria could readily oxidize short-chain fatty acids, the oxidation of long-chain fatty acids was dependent on the presence of carnitine. This led to the hypothesis that carnitine was involved in the transport of fatty acids into the mitochondrial matrix.[4]

-

J. Bremer's Research: In the early 1960s, J. Bremer provided crucial evidence for Fritz's hypothesis. He demonstrated the enzymatic formation of palmitylcarnitine from palmitoyl-CoA and carnitine and showed that mitochondria could oxidize palmitylcarnitine.[5][6][7] This work solidified the concept of the "carnitine shuttle," where fatty acids are esterified to carnitine to form acylcarnitines for transport across the mitochondrial membrane.

Experimental Protocols: A Methodological Evolution

The analytical techniques used to study acylcarnitines have evolved dramatically, from early chromatographic methods to highly sensitive mass spectrometry-based assays.

Early Methods: Chromatography and Radioenzymatic Assays

Before the advent of mass spectrometry, researchers relied on less sophisticated but foundational techniques to separate and quantify carnitine and its esters.

Paper and Thin-Layer Chromatography: In the 1960s and 1970s, paper chromatography and thin-layer chromatography (TLC) were employed to separate carnitine from its acylated forms. These methods, while providing qualitative or semi-quantitative information, were laborious and lacked the resolution of modern techniques.

Detailed Methodology: Paper Chromatography for Acylcarnitine Separation (Circa 1970s) [8]

-

Sample Preparation: Biological samples (e.g., tissue extracts, urine) were deproteinized, often using perchloric acid. The supernatant was then neutralized.

-

Chromatography: The prepared sample was spotted onto chromatography paper. The paper was then placed in a chromatography tank containing a solvent system (e.g., a mixture of butanol, acetic acid, and water).

-

Development: The solvent migrates up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).

-

Visualization: After drying, the chromatogram was sprayed with a reagent (e.g., iodine vapor or a specific indicator) to visualize the separated spots corresponding to carnitine and different acylcarnitines.

-

Quantification (Semi-quantitative): The intensity and size of the spots could be compared to standards to estimate the relative amounts of each compound.

Radioenzymatic Assays: The development of radioenzymatic assays in the 1970s and 1980s provided a more quantitative approach. These assays relied on the enzymatic conversion of carnitine to a radiolabeled acylcarnitine in the presence of a radiolabeled acyl-CoA and carnitine acetyltransferase.

Detailed Methodology: Radioenzymatic Assay for Total Carnitine [9][10][11]

-

Sample Preparation: Plasma or tissue homogenates were treated with an alkaline solution to hydrolyze all acylcarnitines to free carnitine. The sample was then neutralized.

-

Enzymatic Reaction: The sample was incubated with a reaction mixture containing:

-

Carnitine acetyltransferase (CAT)

-

Radiolabeled acetyl-CoA (e.g., [1-¹⁴C]acetyl-CoA)

-

A trapping agent for the coenzyme A (CoA) produced, to drive the reaction to completion.

-

-

Separation: The reaction mixture was passed through an anion-exchange column. The unreacted, negatively charged [¹⁴C]acetyl-CoA was retained by the column, while the newly formed, positively charged [¹⁴C]acetylcarnitine passed through.

-

Detection: The radioactivity of the eluate containing [¹⁴C]acetylcarnitine was measured using a scintillation counter.

-

Quantification: The amount of radioactivity was proportional to the initial amount of total carnitine in the sample. By omitting the initial hydrolysis step, free carnitine could be measured, and the amount of esterified carnitine (total acylcarnitines) could be calculated by subtraction.

The Modern Era: Tandem Mass Spectrometry

The introduction of tandem mass spectrometry (MS/MS) in the 1990s revolutionized the analysis of acylcarnitines.[12] This technique allows for the rapid, sensitive, and simultaneous quantification of a wide range of acylcarnitines from a small biological sample, such as a dried blood spot.[13][14][15]

Detailed Methodology: Acylcarnitine Profiling by Tandem Mass Spectrometry from Dried Blood Spots [13][16]

-

Sample Collection and Preparation: A small blood sample is collected via a heel prick and spotted onto a filter paper card (Guthrie card). A small disc is punched from the dried blood spot.

-

Extraction: The disc is placed in a microplate well, and an extraction solution containing a mixture of organic solvents (e.g., methanol (B129727) or acetonitrile) and stable isotope-labeled internal standards for each acylcarnitine is added. The plate is agitated to extract the acylcarnitines.

-

Derivatization (Optional but common): The extracted acylcarnitines are often derivatized (e.g., butylation) to improve their ionization efficiency and chromatographic behavior. This involves incubating the dried extract with an acidic alcohol (e.g., 3N HCl in n-butanol) at an elevated temperature.

-

Analysis by Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS):

-

Ionization: The derivatized sample is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of the acylcarnitine butyl esters.

-

Precursor Ion Scanning: The tandem mass spectrometer is operated in precursor ion scan mode. All acylcarnitine butyl esters produce a common fragment ion at m/z 85 upon collision-induced dissociation (CID). The first mass analyzer (Q1) scans a range of parent ion masses, while the second mass analyzer (Q3) is set to only detect the m/z 85 fragment. This allows for the specific detection of all acylcarnitines in the sample.

-

-

Data Analysis and Quantification: The intensity of the signal for each acylcarnitine is compared to the intensity of its corresponding stable isotope-labeled internal standard. This allows for accurate quantification of the concentration of each acylcarnitine in the original blood spot.

Quantitative Data in Health and Disease

Acylcarnitine profiling has become an indispensable tool in the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias. The accumulation of specific acylcarnitines serves as a diagnostic biomarker for these conditions.

Table 1: Plasma Acylcarnitine Reference Ranges in Healthy Individuals (nmol/mL)

| Acylcarnitine | ≤7 days | 8 days-7 years | ≥8 years |

| Free Carnitine (C0) | Varies by lab | Varies by lab | Varies by lab |

| Acetylcarnitine (C2) | 2.14-15.89 | 2.00-27.57 | 2.00-17.83 |

| Propionylcarnitine (C3) | <0.55 | <1.78 | <0.88 |

| Butyrylcarnitine (C4) | <0.23 | <0.72 | <0.32 |

| Isovalerylcarnitine (C5) | <0.18 | <0.54 | <0.30 |

| Hexanoylcarnitine (C6) | <0.07 | <0.16 | <0.10 |

| Octanoylcarnitine (C8) | <0.11 | <0.18 | <0.13 |

| Decanoylcarnitine (C10) | <0.11 | <0.22 | <0.19 |

| Dodecanoylcarnitine (C12) | <0.10 | <0.19 | <0.19 |

| Tetradecanoylcarnitine (C14) | <0.14 | <0.31 | <0.41 |

| Hexadecanoylcarnitine (C16) | 0.22-1.28 | 0.31-2.20 | 0.40-2.32 |

| Octadecenoylcarnitine (C18:1) | 0.21-1.22 | 0.31-2.18 | 0.38-2.17 |

| Octadecanoylcarnitine (C18) | 0.11-0.61 | 0.15-0.90 | 0.17-0.93 |

Source: Mayo Clinic Laboratories[17]

Table 2: Characteristic Acylcarnitine Elevations in Inborn Errors of Metabolism

| Disorder | Key Elevated Acylcarnitines | Typical Plasma Concentrations in Affected Individuals |

| Fatty Acid Oxidation Disorders | ||

| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency | C8, C6, C10, C10:1 | C8: >0.3 µM[12][18] |

| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | C14:1, C14, C14:2, C12 | C14:1: >1 µmol/L (in newborns)[19] |

| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | C16-OH, C18:1-OH, C18-OH | C18:1-OH: 0.56 ± 0.52 µmol/L[20] |

| Carnitine Palmitoyltransferase I (CPT-I) Deficiency | Increased Free Carnitine (C0), Decreased long-chain acylcarnitines | Total Carnitine: 70-170 µmol/L[4] |

| Carnitine Palmitoyltransferase II (CPT-II) Deficiency | C16, C18:1, C18 | Markedly elevated long-chain acylcarnitines[1][21] |

| Carnitine-Acylcarnitine Translocase (CACT) Deficiency | C16, C18:1, C18 | Markedly elevated long-chain acylcarnitines[14][22] |

| Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency | C4 | Elevated, but can be variable[23][24] |

| Organic Acidemias | ||

| Propionic Acidemia | C3 | C3: 11,028 - 23,930 nmol/L[25] |

| Methylmalonic Acidemia | C3, C4-DC (methylmalonylcarnitine) | Elevated C3[13][26] |

| Isovaleric Acidemia | C5 | Elevated C5[7] |

| Glutaric Acidemia Type I | C5-DC (glutarylcarnitine) | Elevated C5-DC[7] |

| Glutaric Acidemia Type II (MADD) | C4, C5, C6, C8, C10, C12, C14:1, C16, C18:1 | Broad elevation of multiple acylcarnitines[3][15] |

| 3-Hydroxy-3-Methylglutaryl-CoA (HMG) Lyase Deficiency | C5-OH, C6-DC | Elevated C5-OH[27][28] |

| Multiple Carboxylase Deficiency | C3, C5-OH | Concurrent elevation of C3 and C5-OH[13][29] |

Visualizing Acylcarnitine Metabolism and Analysis

Diagrams are essential for understanding the complex signaling pathways and experimental workflows in acylcarnitine research.

Caption: The Carnitine Shuttle Pathway.

Caption: Acylcarnitine Analysis Workflow by Tandem Mass Spectrometry.

Conclusion

The scientific journey of acylcarnitines, from their origins as an obscure "vitamin" to their central role as biomarkers in modern medicine, highlights the remarkable progress in our understanding of metabolic biochemistry. The development of sophisticated analytical techniques, particularly tandem mass spectrometry, has been instrumental in this journey, enabling the diagnosis of numerous inborn errors of metabolism and paving the way for further research into the broader physiological and pathological roles of these fascinating molecules. For researchers and drug development professionals, a thorough understanding of the history, analytical methodologies, and quantitative data associated with acylcarnitines is essential for advancing the diagnosis, treatment, and prevention of metabolic diseases.

References

- 1. Orphanet: Carnitine palmitoyltransferase II deficiency [orpha.net]

- 2. researchgate.net [researchgate.net]

- 3. informnetwork.org [informnetwork.org]

- 4. Carnitine-acylcarnitine translocase deficiency - Wikipedia [en.wikipedia.org]

- 5. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paper chromatography and bioautography of L-carnitine and its acyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bevital.no [bevital.no]

- 10. Hyperprolinemia in Type 2 Glutaric Aciduria and MADD-Like Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 12. metabolicsupportuk.org [metabolicsupportuk.org]

- 13. Biochemical signatures mimicking multiple carboxylase deficiency in children with mutations in MT-ATP6 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carnitine-acylcarnitine translocase deficiency, clinical, biochemical and genetic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Multiple Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Blood Spot Disorders: Metabolic Disorders, Acylcarnitine Profile - MN Dept. of Health [health.state.mn.us]

- 19. omjournal.org [omjournal.org]

- 20. researchgate.net [researchgate.net]

- 21. Carnitine palmitoyltransferase II deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 22. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Orphanet: Short chain acyl-CoA dehydrogenase deficiency [orpha.net]

- 25. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 26. Carnitine palmitoyltransferase II deficiency - Wikipedia [en.wikipedia.org]

- 27. 3-Hydroxy-3-Methylglutaryl-CoA Lyase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 28. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]

- 29. Partial Biotinidase Deficiency Revealed Imbalances in Acylcarnitines Profile at Tandem Mass Spectrometry Newborn Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Decanoyl-L-carnitine Chloride: A Core Biomarker in the Diagnosis and Management of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Decanoyl-L-carnitine (C10 carnitine) is a medium-chain acylcarnitine, an ester of L-carnitine and decanoic acid. Acylcarnitines are crucial intermediates in cellular energy metabolism. The primary function of L-carnitine and its acylated esters is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a critical step for their subsequent breakdown via β-oxidation to produce energy.[1][2][3][4][5] The analysis of acylcarnitine profiles, particularly through tandem mass spectrometry, has become a cornerstone of newborn screening and the diagnosis of various inborn errors of metabolism.[6][7][8][9] Within this profile, Decanoyl-L-carnitine serves as a key biomarker, with its elevated levels pointing specifically towards defects in medium-chain fatty acid oxidation. This guide provides a technical overview of the biochemical basis, clinical significance, and analytical methodologies related to Decanoyl-L-carnitine as a biomarker for metabolic disorders.

Biochemical Basis: The Role of Decanoyl-L-carnitine in Fatty Acid Oxidation

The concentration of Decanoyl-L-carnitine in biological fluids is intrinsically linked to the mitochondrial fatty acid β-oxidation (FAO) pathway. In a healthy state, medium-chain fatty acids (6-12 carbons) are activated to their acyl-CoA esters and subsequently dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) within the mitochondria. However, a deficiency in the MCAD enzyme disrupts this process, leading to the accumulation of upstream metabolites, primarily octanoyl-CoA (C8) and, to a lesser extent, decanoyl-CoA (C10). These accumulating acyl-CoAs are then transesterified to L-carnitine by mitochondrial carnitine acyltransferases, forming the corresponding acylcarnitines (e.g., Decanoyl-L-carnitine), which are subsequently exported from the mitochondria into the circulation. Therefore, elevated Decanoyl-L-carnitine is a direct biochemical indicator of a dysfunctional MCAD enzyme.[10][11][12]

Clinical Significance and Associated Metabolic Disorders

Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

The most significant clinical application of measuring Decanoyl-L-carnitine is in the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), an autosomal recessive inborn error of metabolism.[10][11][13] It is one of the most common fatty acid oxidation disorders.[10]

-

Clinical Presentation: Individuals with MCADD are typically asymptomatic at birth but are at high risk of acute metabolic decompensation during periods of catabolic stress, such as fasting or intercurrent illness.[12] Symptoms include hypoketotic hypoglycemia (low blood sugar without the expected production of ketones), lethargy, vomiting, seizures, hyperammonemia, and can progress to coma and death if untreated.[10][12]

-

Newborn Screening: Due to the severity of acute episodes and the effectiveness of early intervention, MCADD is included in newborn screening (NBS) panels worldwide.[11][14] The primary analyte for screening is octanoylcarnitine (B1202733) (C8), but a concurrent elevation of Decanoyl-L-carnitine (C10) and other medium-chain species is a hallmark profile of MCADD.[11]

Other Conditions

While C10 carnitine is a specific and sensitive marker for MCADD, alterations in the broader acylcarnitine profile can be indicative of other metabolic disturbances. Dysregulation of fatty acid oxidation and mitochondrial dysfunction, reflected by changes in acylcarnitine levels, have been implicated in more common complex diseases, including metabolic syndrome, type 2 diabetes, and cardiovascular disease, although the diagnostic utility of Decanoyl-L-carnitine alone in these conditions is not as defined.[1][8][15][16]

Quantitative Data Presentation

The quantification of Decanoyl-L-carnitine is essential for distinguishing healthy individuals from those affected by MCADD. Concentrations can vary based on the biological matrix, age, and nutritional status. The table below presents typical concentration ranges.

| Analyte | Condition | Matrix | Concentration Range (µmol/L) | Reference |

| Octanoylcarnitine (C8)¹ | Healthy Newborn | Dried Blood Spot (DBS) | < 0.22 | [17] |

| Octanoylcarnitine (C8)¹ | MCADD Newborn | Dried Blood Spot (DBS) | 3.1 - 28.3 | [17] |

| Decanoylcarnitine (C10) | Healthy Newborn | Dried Blood Spot (DBS) | Typically low / below detection limit | [11] |

| Decanoylcarnitine (C10) | MCADD Newborn | Dried Blood Spot (DBS) | Significantly elevated above baseline | [10][11] |

¹Note: Octanoylcarnitine (C8) is the primary biomarker for MCADD, and its quantitative data is more extensively published. Decanoylcarnitine (C10) is a critical secondary biomarker that is also significantly elevated in MCADD.

Experimental Protocols for Analysis

The gold standard for acylcarnitine profiling, including the quantification of Decanoyl-L-carnitine, is flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[6][18] The method allows for rapid, sensitive, and multiplexed analysis from small volume samples like dried blood spots (DBS) or plasma.[14]

Detailed Methodology: Acylcarnitine Profiling by Tandem Mass Spectrometry

This protocol describes a common method for the analysis of acylcarnitines from dried blood spots or plasma.

-

Principle: Acylcarnitines are extracted from a biological matrix, derivatized to their butyl esters to enhance ionization efficiency and analytical specificity, and then quantified using MS/MS with stable isotope-labeled internal standards.[6]

-

Reagents and Materials:

-

HPLC-grade methanol (B129727) and acetonitrile (B52724).[14]

-

3N Hydrochloric acid (HCl) in n-butanol (butanolic HCl).[14]

-

Stable isotope-labeled internal standard mix (containing deuterated C10-carnitine).[14]

-

96-well microtiter plates.

-

Nitrogen evaporator or vacuum concentrator.

-

-

Sample Preparation (Dried Blood Spot):

-

A 3 mm disk is punched from the dried blood spot into a well of a 96-well plate.[14]

-

100 µL of methanol containing the deuterated internal standards is added to each well for extraction.[14][19]

-

The plate is agitated, and the supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.[19]

-

-

Sample Preparation (Plasma):

-

Derivatization (Butylation):

-

Reconstitute the dried extract in 50-100 µL of 3N butanolic HCl.

-

Seal the plate and incubate at 60-65°C for 15-20 minutes. This reaction converts the carboxyl group of the acylcarnitines to butyl esters.[14]

-

Evaporate the butanolic HCl to dryness under nitrogen.[14]

-

Reconstitute the final sample in the mobile phase for injection into the MS/MS system.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.[14]

-

Analysis Mode: The analysis is typically performed using a precursor ion scan or a Multiple Reaction Monitoring (MRM) method.[19][20]

-

Precursor Ion Scan: The mass spectrometer is set to detect all parent ions that fragment to produce a common daughter ion of m/z 85. This m/z 85 ion is a characteristic fragment of the carnitine backbone after butylation and is common to all acylcarnitine butyl esters.

-

MRM: Specific parent → daughter ion transitions are monitored for each acylcarnitine and its corresponding internal standard for highly sensitive and specific quantification. For Decanoyl-L-carnitine butyl ester, this would be a specific mass transition.

-

-

Quantification: The concentration of Decanoyl-L-carnitine is calculated by comparing the peak area of the analyte to the peak area of its co-eluting, known-concentration deuterated internal standard.

-

Diagnostic Logic and Confirmatory Testing

An elevated Decanoyl-L-carnitine level on a newborn screen is a presumptive positive result and requires follow-up confirmatory testing to establish a definitive diagnosis.

Confirmatory testing includes a quantitative plasma acylcarnitine profile, urine organic acid analysis to detect characteristic metabolites like suberylglycine, and molecular genetic testing of the ACADM gene to identify pathogenic variants.[11][13]

Conclusion

Decanoyl-L-carnitine chloride is a highly informative and clinically validated biomarker. Its primary utility lies in the rapid and sensitive detection of Medium-Chain Acyl-CoA Dehydrogenase Deficiency through newborn screening programs. The biochemical rationale for its elevation—a direct consequence of an enzymatic block in the fatty acid oxidation pathway—is well-established. The analytical methods for its quantification, centered on tandem mass spectrometry, are robust, high-throughput, and form the backbone of modern metabolic screening laboratories. For researchers and drug development professionals, understanding the role of Decanoyl-L-carnitine and the broader acylcarnitine profile provides a critical window into mitochondrial function and the pathophysiology of metabolic diseases, offering potential targets for therapeutic intervention and tools for assessing metabolic toxicity of drug candidates.

References

- 1. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]

- 2. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carnitine transport and fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of carnitine in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. KoreaMed Synapse [synapse.koreamed.org]

- 11. MCAD [gmdi.org]

- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. L-Carnitine’s Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. L-Carnitine's Effect on the Biomarkers of Metabolic Syndrome: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 19. agilent.com [agilent.com]

- 20. metbio.net [metbio.net]

The Physiological Relevance of Medium-Chain Acylcarnitines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium-chain acylcarnitines (MCACs) are emerging as critical signaling molecules and biomarkers in cellular metabolism, extending far beyond their traditionally understood role as simple intermediates in fatty acid oxidation. These esterified products of carnitine and medium-chain fatty acids (MCFAs) are now implicated in a range of physiological and pathophysiological processes, including metabolic regulation, inflammation, and cellular stress responses. Elevated levels of MCACs have been associated with metabolic disorders such as type 2 diabetes, gestational diabetes, and cardiovascular disease, making them a focal point for research and therapeutic development. This technical guide provides an in-depth exploration of the physiological relevance of MCACs, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further investigation in this dynamic field.

Data Presentation: Quantitative Levels of Medium-Chain Acylcarnitines

The concentration of MCACs in biological fluids is a key indicator of metabolic status. The following tables summarize quantitative data from various studies, highlighting the differences in MCAC levels in healthy and diseased states.

Table 1: Plasma Medium-Chain Acylcarnitine Concentrations in Gestational Diabetes Mellitus (GDM)

| Acylcarnitine | Condition | Concentration / Relative Abundance | Reference |

| Hexanoylcarnitine (C6) | GDM | Significantly increased vs. NGT | [1] |

| Octanoylcarnitine (C8) | GDM | Significantly increased vs. NGT | [1] |

| Decanoylcarnitine (C10) | GDM | Significantly increased vs. NGT | [1] |

| Laurylcarnitine (C12) | GDM | Significantly increased vs. NGT | [1] |

NGT: Normal Glucose Tolerance

Table 2: Serum Medium-Chain Acylcarnitine Concentrations in Prediabetes and Type 2 Diabetes (T2D)

| Acylcarnitine | Condition | Concentration (µmol/L) - Mean (SD) or Fold Change | Reference |

| Hexanoylcarnitine (C6) | T2D | Significantly increased vs. NGT | [2] |

| Octenoylcarnitine (C8:1) | T2D | Significantly increased vs. NGT | [2] |

| Decenoylcarnitine (C10:1) | T2D | Significantly increased vs. NGT | [2] |

| Octenoylcarnitine (C8:1) | Incident Prediabetes | >0.25 µmol/L (Predictive Cut-off) | [3] |

NGT: Normal Glucose Tolerance

Table 3: Serum Medium-Chain Acylcarnitine Concentrations in Coronary Artery Disease (CAD)

| Acylcarnitine | Condition | Association with CAD | Reference |

| Hexanoylcarnitine (C6) | CAD | Strong positive association | [4] |

| Octanoylcarnitine (C8) | CAD | Positive association | [4] |

| Decanoylcarnitine (C10) | CAD | Positive association | [4] |

| Dodecanoylcarnitine (C12) | CAD | Positive association | [4] |

Table 4: Plasma Medium-Chain Acylcarnitine Concentrations During Exercise

| Acylcarnitine | Condition | Observation | Reference |

| Octanoylcarnitine (C8) | Immediately after moderate-intensity run | Pronounced, transient increase | [5] |

| Decanoylcarnitine (C10) | Immediately after moderate-intensity run | Pronounced, transient increase | [5] |

| Dodecanoylcarnitine (C12) | Immediately after moderate-intensity run | Pronounced, transient increase | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of MCACs. This section provides protocols for their quantification and for assessing their functional effects.

Protocol 1: Quantification of Medium-Chain Acylcarnitines in Plasma/Serum by Tandem Mass Spectrometry (MS/MS)

This protocol outlines a common method for the analysis of acylcarnitines using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is highly sensitive and specific.[6][7][8][9]

Materials:

-

Plasma or serum samples

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

n-Butanol

-

Acetyl chloride

-

Internal standards (isotopically labeled acylcarnitines, e.g., d3-C8-carnitine)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Sample Preparation (Protein Precipitation and Derivatization):

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a known concentration of internal standards.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum centrifuge.

-

For butylation (optional but recommended for improved chromatographic separation and ionization efficiency), add 100 µL of 3N HCl in n-butanol (or n-butanol with 5% v/v acetyl chloride).

-

Incubate the mixture at 65°C for 15 minutes.

-

Evaporate the butanol to dryness under nitrogen.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reversed-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

A typical gradient might start at 10-20% B, increasing to 90-100% B over several minutes to elute the acylcarnitines.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific acylcarnitines. The precursor ion is the [M+H]+ of the acylcarnitine, and the product ion is typically m/z 85, which corresponds to the fragmented carnitine moiety.

-

Develop an MRM method with specific precursor/product ion transitions for each MCAC and internal standard.

-

Data Analysis:

-

Quantify the concentration of each MCAC by calculating the peak area ratio of the analyte to its corresponding internal standard.

-

Generate a calibration curve using known concentrations of acylcarnitine standards to determine the absolute concentration in the samples.

Protocol 2: Assessment of MCAC-Induced Inflammation in Macrophages

This protocol describes how to assess the pro-inflammatory effects of MCACs on a macrophage cell line, such as RAW 264.7.[10][11][12]

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

Serum-free DMEM

-

Medium-chain acylcarnitines (e.g., octanoylcarnitine) dissolved in a suitable vehicle (e.g., sterile water or PBS)

-

LPS (lipopolysaccharide) as a positive control

-

ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6)

-

Reagents for Western blotting (lysis buffer, primary antibodies against phospho-JNK, phospho-ERK, total JNK, total ERK, and a loading control like β-actin, and secondary antibodies)

Cell Culture and Treatment:

-

Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO2 incubator.

-

Seed the cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting) and allow them to adhere overnight.

-

Before treatment, starve the cells in serum-free DMEM for 4-6 hours.

-

Treat the cells with various concentrations of the desired MCAC (e.g., 10, 25, 50 µM) for a specified time (e.g., 6, 12, or 24 hours for cytokine analysis; shorter time points like 15, 30, 60 minutes for signaling pathway analysis). Include a vehicle control and a positive control (LPS, e.g., 100 ng/mL).

Cytokine Analysis (ELISA):

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cell debris.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Signaling Pathway Analysis (Western Blotting):

-

After the shorter treatment times, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of JNK and ERK.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of medium-chain acylcarnitines.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Serum Levels of Acylcarnitines Are Altered in Prediabetic Conditions | PLOS One [journals.plos.org]

- 3. Association of plasma acylcarnitines with insulin sensitivity, insulin secretion, and prediabetes in a biracial cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium Chain Acylcarnitines Dominate the Metabolite Pattern in Humans under Moderate Intensity Exercise and Support Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylcarnitines activate proinflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Transport of Decanoyl-L-carnitine Chloride Across Mitochondrial Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transport of decanoyl-L-carnitine chloride across the inner mitochondrial membrane, a critical step in the metabolism of medium-chain fatty acids. The transport is primarily mediated by the carnitine/acylcarnitine translocase (CACT), also known as solute carrier family 25 member 20 (SLC25A20). This document details the transport mechanism, presents quantitative data on transporter kinetics, and provides detailed experimental protocols for studying this process.

The Carnitine Shuttle and the Role of Carnitine/Acylcarnitine Translocase (CACT)

The transport of long-chain and medium-chain fatty acids from the cytosol into the mitochondrial matrix for β-oxidation is accomplished via the carnitine shuttle. This process involves three key enzymes:

-

Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of fatty acyl-CoAs to fatty acylcarnitines.

-

Carnitine/Acylcarnitine Translocase (CACT): An integral protein of the inner mitochondrial membrane, CACT facilitates the transport of acylcarnitines, such as decanoyl-L-carnitine, into the mitochondrial matrix in exchange for a molecule of free carnitine.[1]

-

Carnitine Palmitoyltransferase II (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 converts the imported acylcarnitines back to their corresponding acyl-CoAs, which then enter the β-oxidation spiral.

Decanoyl-L-carnitine, being a medium-chain acylcarnitine, relies on CACT for its translocation across the inner mitochondrial membrane.

Signaling Pathway of Decanoyl-L-carnitine Transport

Caption: The carnitine shuttle pathway for decanoyl-L-carnitine transport.

Quantitative Data on CACT-Mediated Transport

| Substrate | Apparent K_m (mM) | V_max (nmol/mg protein/min) | Inhibition Constant (K_i) (mM) | Organism/System |

| L-Carnitine | 0.38 - 1.50 | 0.20 - 0.34 | - | Rat heart mitochondria[2] |

| Acetyl-L-carnitine | - | - | 1.1 | Rat heart mitochondria[2] |

| Isobutyryl-L-carnitine | - | - | 2.6 | Rat heart mitochondria[2] |

| Octanoyl-L-carnitine | - | - | 0.10 | Rat heart mitochondria[2] |

Note: The K_i values represent competitive inhibition against L-carnitine uptake.

The affinity of CACT for acylcarnitines generally increases with the length of the acyl chain, suggesting that decanoyl-L-carnitine would have a higher affinity (lower K_m and K_i) than octanoyl-L-carnitine.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the transport of decanoyl-L-carnitine across mitochondrial membranes.

Expression and Purification of Recombinant Human CACT

The production of recombinant CACT is essential for in vitro studies, such as reconstitution into proteoliposomes.

Workflow for Recombinant CACT Production

Caption: Workflow for the expression and purification of recombinant human CACT.

Detailed Protocol:

-

Cloning: The full-length cDNA of human CACT (SLC25A20) is amplified by PCR and cloned into a bacterial expression vector, such as pET-28a(+), which typically includes an N-terminal His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3).

-

Expression:

-

A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin).

-

The starter culture is then used to inoculate a larger volume of LB medium.

-

The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

The culture is incubated for an additional 3-4 hours at 37°C.

-

-

Purification:

-

Cells are harvested by centrifugation.

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication.

-

The expressed CACT is typically found in inclusion bodies, which are pelleted by centrifugation.

-

The inclusion bodies are washed and then solubilized in a buffer containing a detergent, such as 1.5% N-lauroylsarcosine (sarkosyl).

-

The solubilized protein is purified by affinity chromatography using a Ni-NTA resin. The His-tagged CACT binds to the resin and is eluted with a high concentration of imidazole.

-

The purity of the protein is assessed by SDS-PAGE.

-

Reconstitution of Purified CACT into Proteoliposomes

To study its transport activity, the purified CACT must be incorporated into artificial lipid bilayers (liposomes) to form proteoliposomes.

Detailed Protocol:

-

Liposome Preparation:

-

A mixture of phospholipids (B1166683) (e.g., phosphatidylcholine and cardiolipin (B10847521) in a 4:1 ratio) in chloroform (B151607) is dried under a stream of nitrogen gas to form a thin lipid film.

-

The lipid film is hydrated in a buffer (e.g., 20 mM HEPES, pH 7.0, 50 mM NaCl) containing a high concentration of L-carnitine (e.g., 20 mM), which will be the internal substrate.

-

The hydrated lipids are subjected to several freeze-thaw cycles to form multilamellar vesicles, followed by extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to generate unilamellar liposomes.

-

-

Reconstitution:

-

The purified, detergent-solubilized CACT is mixed with the prepared liposomes.

-

The detergent is gradually removed to allow the protein to insert into the lipid bilayer. This can be achieved by dialysis against a detergent-free buffer or by adsorption of the detergent to hydrophobic beads (e.g., Bio-Beads SM-2).

-

The external, untrapped L-carnitine is removed by passing the proteoliposomes through a size-exclusion chromatography column (e.g., Sephadex G-75).

-